[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13470742
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O3 |
|---|---|
| Molecular Weight | 338.8 g/mol |
| IUPAC Name | benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C17H23ClN2O3/c1-20(17(22)23-12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-16(21)11-18/h2-6,14-15H,7-12H2,1H3,(H,19,21) |
| Standard InChI Key | HWIRIBHNSRNJAX-UHFFFAOYSA-N |
| SMILES | CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a cyclohexyl ring substituted at the 4-position with a 2-chloroacetylamino group and a methylcarbamic acid benzyl ester moiety. Its IUPAC name, benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate, reflects this arrangement. The stereochemistry is specified as (1R,4R), which may influence its interactions in biological systems.
Key Structural Features:
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Cyclohexyl core: Provides conformational rigidity.
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Chloroacetylamino group (-NH-CO-CH2Cl): Introduces electrophilic reactivity.
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Methylcarbamic acid benzyl ester: Enhances lipophilicity and metabolic stability.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃ClN₂O₃ | |
| Molecular Weight | 338.8 g/mol | |
| SMILES | CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2 | |
| InChI Key | HWIRIBHNSRNJAX-UHFFFAOYSA-N |
The compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, suitable for membrane permeability. Its solubility in polar aprotic solvents (e.g., acetonitrile, DMF) facilitates synthetic applications .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Cyclohexylamine Derivatization: A cyclohexylamine precursor is alkylated with methyl groups and functionalized at the 4-position.
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Chloroacetylation: The amine reacts with chloroacetyl chloride under basic conditions to form the 2-chloroacetylamino group .
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Carbamate Formation: The intermediate is treated with benzyl chloroformate to install the carbamate ester .
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Step 1: React 4-aminocyclohexanol with methyl iodide in acetonitrile to yield N-methyl-4-aminocyclohexanol.
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Step 2: Treat with chloroacetyl chloride (1.5 eq) at 60°C for 6 hours.
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Step 3: Add benzyl chloroformate (1.2 eq) and triethylamine, stir at room temperature.
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Yield: ~65% after column chromatography (hexane/ethyl acetate).
Analytical Characterization
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NMR: ¹H NMR (CDCl₃) displays signals for benzyl protons (δ 7.35–7.25 ppm), methyl groups (δ 3.05 ppm), and chloroacetyl CH₂ (δ 4.15 ppm).
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MS: ESI-MS shows [M+H]⁺ at m/z 339.8, consistent with the molecular formula.
Biological Activity and Mechanisms
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamate | VEGFR-2 (predicted) | N/A | |
| Ethyl analog (C₁₈H₂₅ClN₂O₃) | Antimicrobial | 12.3 | |
| Aminoacetyl analog (C₁₆H₂₃N₃O₃) | Antifungal | 8.7 |
Mechanistic Insights
The chloroacetyl group may act as an electrophile, covalently modifying cysteine residues in target proteins . The benzyl ester enhances bioavailability by resisting hydrolysis in plasma .
Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents . For example, its ethyl analog (VCID: VC13472074) showed 58% growth inhibition in Staphylococcus aureus assays.
Chemical Biology Probes
The chloroacetyl moiety enables site-specific protein labeling via thiol-reactive chemistry, useful in proteomics .
Future Directions
Optimization Strategies
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Stereochemical Modifications: Evaluate (1S,4S) enantiomers for improved selectivity.
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Prodrug Development: Replace benzyl ester with bioreversible groups (e.g., pivaloyloxymethyl) .
Target Validation
High-throughput screening against kinase libraries (e.g., EGFR, PDGFR) is warranted . Preliminary molecular docking suggests affinity for VEGFR-2’s ATP-binding pocket .
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